molecular formula C20H26N2O4S2 B2974702 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide CAS No. 922124-93-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide

Numéro de catalogue: B2974702
Numéro CAS: 922124-93-4
Poids moléculaire: 422.56
Clé InChI: IPNKXCVLDRKLEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzo[b][1,4]oxazepine core substituted with an isobutyl group, two methyl groups, and a 5-methylthiophene-2-sulfonamide moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Propriétés

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-13(2)11-22-16-8-7-15(10-17(16)26-12-20(4,5)19(22)23)21-28(24,25)18-9-6-14(3)27-18/h6-10,13,21H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNKXCVLDRKLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H32N2O4S
  • Molecular Weight : 456.6 g/mol
  • CAS Number : 921998-17-6

The compound exhibits a variety of biological activities primarily through its interaction with specific biological pathways. Studies have indicated that it may possess antibacterial properties, particularly against Mycobacterium species. The compound's structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic processes essential for bacterial survival.

Antimicrobial Activity

Research has shown that N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide demonstrates significant activity against various strains of bacteria:

Compound Activity Comparison
N-(5-isobutyl...)Moderate antibacterial activity against Mycobacterium tuberculosisLess active than standard antibiotics like streptomycin and isoniazid

Case Studies

  • Study on Antimycobacterial Activity :
    • A study evaluated the efficacy of this compound against Mycobacterium tuberculosis and found that while it exhibited some level of activity, it was not as potent as traditional treatments. The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) that indicated moderate effectiveness.
  • Structure-Activity Relationship (SAR) :
    • The structural modifications of the compound were analyzed to understand their impact on biological activity. Variations in the isobutyl group and the sulfonamide moiety were found to influence the antimicrobial potency significantly. Compounds with larger alkyl substituents tended to show enhanced activity .

Safety and Toxicology

While the compound is primarily intended for research purposes and not for human or veterinary use, preliminary toxicity assessments suggest a favorable safety profile in controlled environments. However, comprehensive toxicological studies are necessary to establish safety for potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound is compared to two closely related derivatives (Table 1):

Compound Name Core Structure Sulfonamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound Benzo[b][1,4]oxazepine 5-Methylthiophene-2-sulfonamide C₂₁H₂₇N₃O₄S₂* ~469.6* Heteroaromatic thiophene substituent; potential for sulfur-mediated interactions
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide Benzo[b][1,4]oxazepine 1-(m-Tolyl)methanesulfonamide C₂₃H₃₀N₂O₄S 430.6 Aryl methane sulfonamide; increased lipophilicity due to m-tolyl group
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole Carboxamide (no sulfonamide) C₂₁H₂₅N₃O₂S 383.5 Isoxazole core; carboxamide group; lacks benzooxazepine rigidity

*Estimated based on structural similarity to .

Analysis of Substituent Effects

Sulfonamide vs. The isoxazole derivative in lacks the benzooxazepine core, reducing conformational rigidity and possibly limiting target selectivity .

Thiophene vs. Aryl Substituents: The 5-methylthiophene group in the target compound introduces a heteroaromatic system with sulfur, which may engage in π-π stacking or hydrophobic interactions distinct from the m-tolyl group in ’s derivative .

Biological Implications :

  • Benzo[b][1,4]oxazepine derivatives are under investigation for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier. The thiophene substituent’s smaller size compared to aryl groups (e.g., in ) may enhance CNS penetration .

Research Findings and Data Gaps

  • Synthetic Challenges : The target compound’s synthesis likely follows protocols similar to ’s derivative, involving sulfonamide coupling to the benzooxazepine core. However, purification of sulfonamide derivatives often requires specialized chromatography .
  • Biological Data: No explicit activity data is provided in the evidence. However, sulfonamide-containing benzooxazepines are frequently explored for kinase or protease inhibition. Thiophene substituents may confer selectivity toward thiol-containing enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves coupling the benzooxazepine core with the sulfonamide moiety. A base such as triethylamine or pyridine is critical for neutralizing HCl generated during sulfonamide bond formation . To maximize yield:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride relative to the amine group) to ensure complete reaction.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and functional group integrity (e.g., sulfonamide NH at δ 10–12 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate molecular formula (C, H, N, S) to confirm synthesis accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • Control Experiments : Replicate assays under standardized conditions (pH, temperature, solvent) to isolate variables. For example, DMSO concentration >0.1% may alter membrane permeability .
  • Theoretical Framework : Align results with structure-activity relationship (SAR) models to identify critical functional groups (e.g., sulfonamide’s role in target binding) .
  • Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What strategies are effective for elucidating the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism. Monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., enzymes or receptors) and assess conformational stability .
  • ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate logP, solubility, and BBB permeability. For instance, a logP >5 may indicate poor aqueous solubility .
  • Docking Studies : Screen derivatives for improved interactions (e.g., substituting the isobutyl group with polar substituents to enhance solubility) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data during structural confirmation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with published analogs (e.g., benzooxazepine derivatives in PubChem ).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic and oxazepine regions .
  • Crystallography : If feasible, obtain X-ray crystal structures to unambiguously confirm stereochemistry .

Q. What experimental design principles mitigate batch-to-batch variability in biological studies?

  • Methodological Answer :

  • Standardized Synthesis Protocols : Adhere to strict reaction conditions (time, temperature) and use quality-controlled starting materials .
  • Blinded Experiments : Assign compound batches randomly across experimental groups to reduce bias .
  • Reference Standards : Include a well-characterized batch as an internal control in each assay .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.